N-(3'-acetyl-1-benzyl-7-chloro-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide
Description
N-(3'-Acetyl-1-benzyl-7-chloro-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide is a synthetic small molecule featuring a spiro[indole-3,2'-[1,3,4]thiadiazole] core. Key structural attributes include:
Properties
IUPAC Name |
N-(4-acetyl-1'-benzyl-7'-chloro-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O3S/c1-12(26)22-19-23-25(13(2)27)20(29-19)15-9-6-10-16(21)17(15)24(18(20)28)11-14-7-4-3-5-8-14/h3-10H,11H2,1-2H3,(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXJOXPCFAIBOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN(C2(S1)C3=C(C(=CC=C3)Cl)N(C2=O)CC4=CC=CC=C4)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3'-acetyl-1-benzyl-7-chloro-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide is a complex compound that has garnered attention for its potential biological activities. This article delves into the synthesis, biological evaluations, and case studies related to this compound, focusing on its antibacterial, antifungal, and anticancer properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The starting materials include various indole derivatives and thiadiazole precursors. The reaction conditions often require careful monitoring of temperature and pH to ensure high yields and purity of the final product.
Antibacterial Activity
Recent studies have demonstrated that this compound exhibits significant antibacterial activity against various strains of bacteria. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.98 μg/mL |
| Methicillin-resistant S. aureus (MRSA) | 1.5 μg/mL |
| Escherichia coli | Inactive |
The compound's effectiveness against MRSA is particularly noteworthy as it suggests potential for development into a therapeutic agent for resistant infections .
Antifungal Activity
In addition to its antibacterial properties, this compound has shown antifungal activity against Candida albicans:
| Fungal Strain | Minimum Fungicidal Concentration (MFC) |
|---|---|
| Candida albicans | 7.80 μg/mL |
These findings indicate that the compound could serve as a dual-action agent against both bacterial and fungal pathogens .
Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies. It has demonstrated cytotoxic effects on various cancer cell lines:
| Cancer Cell Line | IC50 (μM) |
|---|---|
| A549 (lung cancer) | <10 μM |
| MCF7 (breast cancer) | <15 μM |
The mechanism appears to involve apoptosis induction and inhibition of cell proliferation in rapidly dividing cells .
Case Studies
Several case studies have documented the use of this compound in experimental settings:
- Study on MRSA Inhibition : A study conducted using a BASTEC MGIT 960 growth system found that the compound inhibited the growth of MRSA effectively over a prolonged period. At a concentration of 10 μg/mL, growth was inhibited for up to 41 days .
- Antifungal Efficacy : Another investigation assessed the compound's activity against C. albicans and reported significant inhibition at low concentrations, supporting its potential use in treating fungal infections .
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Thiadiazole-Containing Compounds
a) Cephalosporin Derivatives (e.g., )
Insights: The target’s thiadiazole may confer bioactivity similar to cephalosporins, but its spiro system and indole core could redirect specificity toward non-antibacterial targets (e.g., kinase inhibition).
b) N-{2,2,2-Trichloro-1-[(5-Phenyl-1,3,4-Thiadiazol-2-yl)Amino]Ethyl}Acetamide ()
Insights : The target’s spiro architecture likely reduces metabolic instability compared to linear thiadiazole intermediates, enhancing drug-likeness.
Isatin Derivatives ()
Insights : The target’s spiro-thiadiazole system could mitigate the metabolic limitations of simple isatin derivatives while retaining or amplifying bioactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
